Tucaresol

Overview

Description

Tucaresol: is an orally active, small molecule drug candidate that has garnered attention due to its potential as a host-targeted antiviral. It is amenable to large-scale manufacture and has documented human safety and pharmacokinetic data . The compound’s mechanism of action involves selective protection and reconstitution of CD4+ T helper cells, which makes it relevant for treating viral infections.

Mechanism of Action

Target of Action

Tucaresol primarily targets haemoglobin in red blood cells and CD4+ T helper cells . Haemoglobin is a protein in red blood cells that carries oxygen from the lungs to the body’s tissues and returns carbon dioxide from the tissues back to the lungs. CD4+ T helper cells are white blood cells that play a central role in the immune response by stimulating other immune cells, such as macrophages, B cells, and CD8 T cells, to fight infection .

Mode of Action

This compound interacts stoichiometrically with haemoglobin to increase its oxygen affinity . This means that haemoglobin can bind to oxygen more readily, which is particularly beneficial in conditions where the oxygen-carrying capacity of the blood is compromised, such as sickle cell anaemia .

In addition, this compound has been shown to function as a host-targeted antiviral by selectively protecting and reconstituting CD4+ T helper cells . Recent studies have also revealed its capacity to inhibit viral replication, specifically targeting the SARS-CoV-2 virus. The drug’s mechanism of action involves disrupting viral RNA synthesis .

Biochemical Pathways

This compound enhances CD4 Th-cell and CD8 cytotoxic T-cell responses in vivo and selectively favours a Th1-type profile of cytokine production . In murine models of virus infection and syngeneic tumour growth, it has substantial therapeutic activity . The signalling pathway utilised by this compound converges with T-cell receptor signalling at the level of MAP kinase .

Pharmacokinetics

This compound is an orally administered agent . In a study involving healthy men, three doses of this compound were given at 48-hour intervals intended to modify 15, 25, and 32.5% of a subject’s haemoglobin to a high affinity form . Mean peak %MOD was 34%. Mean Cmax values in plasma and erythrocytes were 81.4 and 1459 micrograms ml-1, respectively .

Result of Action

The acute increase in oxygen affinity with this compound is physiologically well-tolerated . Three volunteers on active drug developed fever, rash, and tender cervical lymphadenopathy with onset 7-10 days from the start of dosing, suggesting an immune mechanism .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as the presence of a viral infection. For instance, this compound has been shown to inhibit the replication of the SARS-CoV-2 virus . .

Biochemical Analysis

Biochemical Properties

Tucaresol plays a significant role in biochemical reactions by interacting with hemoglobin to increase its oxygen affinity. This interaction is crucial for its antisickling properties, as it helps prevent the polymerization of deoxy-hemoglobin S, which is responsible for the sickling of red blood cells in sickle cell disease . This compound forms a Schiff base with the amines on the surface of CD4+ T cells, which enhances their function and survival . This interaction is particularly important in the context of immune modulation, as it helps in the reconstitution of CD4+ T helper cells, which are vital for immune responses.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In red blood cells, this compound increases the oxygen affinity of hemoglobin, thereby reducing the sickling of cells in sickle cell disease . In immune cells, particularly CD4+ T cells, this compound enhances their function and survival by forming a Schiff base with surface amines . This interaction leads to improved immune responses, which is beneficial in conditions such as HIV and potentially COVID-19 . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hemoglobin and immune cells. This compound binds to hemoglobin, forming a high-affinity tetramer that increases the oxygen affinity of the molecule . This binding prevents the polymerization of deoxy-hemoglobin S, thereby reducing the sickling of red blood cells. In immune cells, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . This interaction modulates immune responses by improving the reconstitution of CD4+ T helper cells, which are crucial for effective immune function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is known for its stability and long-term effects on cellular function. Studies have shown that this compound maintains its stability and efficacy over extended periods, making it suitable for long-term therapeutic use . The degradation of this compound is minimal, ensuring sustained effects on cellular processes. Long-term studies have demonstrated that this compound continues to enhance the function and survival of CD4+ T cells, contributing to its potential as an immune modulator.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits a dose-dependent increase in the oxygen affinity of hemoglobin, which is beneficial for reducing the sickling of red blood cells in sickle cell disease . At higher doses, this compound may cause adverse effects such as fever, rash, and lymphadenopathy, indicating an immune response . It is crucial to identify an optimal dosing regimen that maximizes the therapeutic benefits of this compound while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways that modulate the oxygen affinity of hemoglobin and enhance immune responses. This compound interacts with hemoglobin to form a high-affinity tetramer, which increases the oxygen affinity of the molecule . This interaction is crucial for its antisickling properties. Additionally, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . These interactions contribute to the modulation of immune responses and the therapeutic effects of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In red blood cells, this compound binds to hemoglobin, forming a high-affinity tetramer that increases the oxygen affinity of the molecule . In immune cells, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . These interactions ensure the effective transport and distribution of this compound within cells and tissues, contributing to its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. In red blood cells, this compound binds to hemoglobin, forming a high-affinity tetramer that increases the oxygen affinity of the molecule . In immune cells, this compound forms a Schiff base with surface amines on CD4+ T cells, enhancing their function and survival . These interactions ensure the effective localization of this compound within specific cellular compartments, contributing to its therapeutic effects.

Preparation Methods

Tucaresol is synthesized through a proprietary two-step process. Unfortunately, specific synthetic routes and reaction conditions are not widely available in the literature. its stability and oral bioavailability make it suitable for large-scale production .

Chemical Reactions Analysis

While detailed information on Tucaresol’s chemical reactions is limited, it is essential to highlight its potential reactivity Common reactions for small molecules like this compound include oxidation, reduction, and substitution Unfortunately, specific reagents and conditions remain undisclosed

Scientific Research Applications

a. Antiviral Activity: Tucaresol’s host-targeted approach, similar to its action in HIV patients and SIV macaques, suggests potential efficacy against SARS-CoV-2. By selectively protecting CD4+ T helper cells, it may be useful for mild-to-moderate COVID-19 patients. Additionally, it could be considered for advanced disease accompanied by lymphopenia .

b. Immunomodulation: this compound enhances CD4 Th-cell and CD8 cytotoxic T-cell responses, favoring a Th1-type cytokine profile. In murine models, it has demonstrated substantial therapeutic activity .

Properties

IUPAC Name |

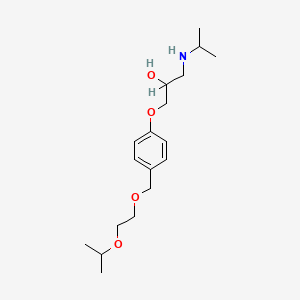

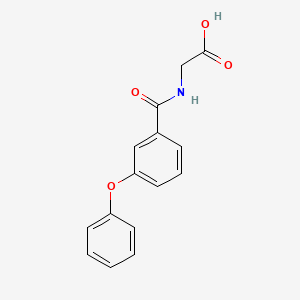

4-[(2-formyl-3-hydroxyphenoxy)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-8-12-13(17)2-1-3-14(12)20-9-10-4-6-11(7-5-10)15(18)19/h1-8,17H,9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEDONBRPTABQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233247 | |

| Record name | Tucaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84290-27-7 | |

| Record name | Tucaresol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084290277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tucaresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13027 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tucaresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TUCARESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH368G5B9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Tucaresol acts as an allosteric modulator of hemoglobin (Hb). [, , ] It forms a reversible Schiff base linkage with the N-terminal amine of the α-chains of Hb, stabilizing the oxygenated form (oxyHb). [, ] This interaction increases the oxygen affinity of Hb, delaying the polymerization of deoxyHbS, the root cause of sickle cell disease (SCD). [, , ]

A: By stabilizing oxyHb and increasing oxygen affinity, this compound helps to prevent HbS polymerization within red blood cells. [, ] This effect leads to a decrease in red blood cell sickling, a reduction in hemolysis, and improvement in hematological parameters such as hemoglobin levels and reticulocyte counts. [, ]

A: In a study using the Townes SCD mouse model, short-term this compound administration did not significantly modulate inflammatory markers. [] While some hematological improvements were observed, plasma levels of inflammatory markers like sICAM-1 and sVCAM-1 remained unchanged, while sE-Selectin was slightly elevated. []

A: Research suggests this compound might have immunomodulatory properties. [, , , ] Studies have shown that it can enhance T cell-mediated immune responses, particularly in the context of HIV infection. [, , ] In vitro studies demonstrated this compound's ability to increase antigen-stimulated proliferation and production of interleukin-2 and interferon-gamma by peripheral blood mononuclear cells from HIV-infected individuals. []

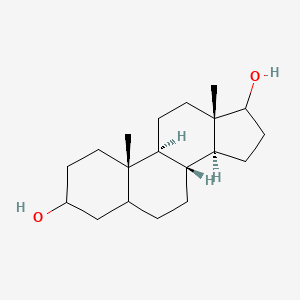

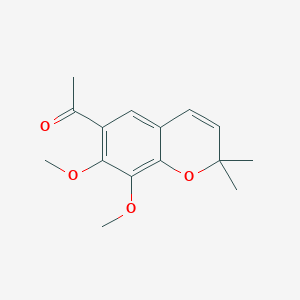

A: this compound (4-[2-formyl-3-hydroxy-phenoxymethyl]benzoic acid) has a molecular formula of C15H12O5 and a molecular weight of 272.25 g/mol. [, ]

A: While the provided research articles do not contain detailed spectroscopic data, its structure has been confirmed through various methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), as part of its synthesis and characterization. [, ]

A: While specific details on material compatibility are limited in the provided research, studies do describe the formulation of this compound for in vivo administration. [, , , , ] These formulations suggest compatibility with common pharmaceutical excipients and physiological conditions. [, , , , ] Further research would be needed to fully characterize its material compatibility under various conditions.

ANone: The provided research focuses on this compound's therapeutic potential as a hemoglobin modulator and immunomodulator. [1-15, 18, 20] There is no mention of catalytic properties or applications for this compound within these research articles.

A: Yes, molecular dynamics simulations have been employed to investigate the conformational preferences of QS-21, a saponin natural product, and its adjuvant conjugates, including those incorporating this compound. [] These simulations helped elucidate the structure-activity relationships of these compounds and guided the design of novel adjuvants. []

A: While specific QSAR models for this compound are not described in the provided research, QSAR studies have been conducted on psoralen photooxidation products and their cycloadducts with aminothiols, compounds structurally similar to this compound and furocoumaric acid. [] These studies used PASS and PharmaExpert software to predict pharmacological effects and mechanisms of action, potentially informing future research on this compound and its analogues. []

A: While specific SAR studies focusing solely on this compound are not extensively detailed in the provided research, related studies offer insights. Research on lipidated this compound adjuvants for a Hepatitis C virus vaccine model demonstrated that structural variations, particularly in the lipid moiety, significantly influenced the elicited antibody responses. [] These findings highlight the importance of specific structural elements for this compound's activity and its potential for optimization through targeted modifications. []

A: Although not directly addressed in the provided research, the aldehyde group in this compound is crucial for its mechanism of action. It forms the reversible Schiff base with the N-terminal amine of the α-chains of Hb. [, , ] Modification of this aldehyde group would likely alter its binding affinity and potentially abolish its ability to stabilize oxyHb and exert its therapeutic effects. [, , ]

A: this compound is orally bioavailable, and following oral administration, it exhibits dose-proportional pharmacokinetics. [, , ] It reaches peak plasma concentrations between 6.5 to 24.5 hours after administration and demonstrates a longer half-life in erythrocytes compared to plasma. [] These pharmacokinetic properties are important for its potential use as an oral therapeutic agent. [, , ]

A: While females exhibited higher Cmax and AUC values compared to males, these differences were attributed to variations in body weight. [] When adjusted for weight, no significant differences in apparent total clearance (CL/F) were observed between genders. []

A: this compound's ability to concentrate in red blood cells, evidenced by the higher drug concentrations in erythrocytes compared to plasma and its prolonged half-life in erythrocytes, is directly relevant to its mechanism of action in SCD. [] This preferential distribution allows it to effectively interact with HbS within red blood cells, increasing their oxygen affinity, and hindering polymerization. [, , ] This link between its pharmacokinetic behavior and its pharmacodynamics underscores its potential as a disease-modifying agent for SCD.

A: In vitro studies have utilized both purified HbS and red blood cells from individuals with SCD to assess this compound's impact on HbS polymerization and oxygen affinity. [, , ] These models allow for a controlled environment to directly assess the compound's interaction with its target and its effects on HbS behavior. [, , ]

A: The Townes SCD mouse model has been extensively used to evaluate the in vivo efficacy of this compound. [, , ] These studies demonstrated significant improvements in hematological parameters, including increased hemoglobin levels, reduced reticulocyte counts, and decreased red blood cell sickling, supporting its therapeutic potential for SCD. [, , ]

ANone: The development of resistance to this compound is not a primary focus in the provided research. Given its mechanism of action, which involves direct modification of HbS, the emergence of resistance would likely be a complex process.

A: Early clinical trials of this compound in SCD were halted due to the development of immune-related adverse events in some patients. [, ] These events, including fever, rash, and lymphadenopathy, highlighted the potential for immune stimulation and hypersensitivity reactions with this compound. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R,5S,6S,7S)-7-[(2R,3S,4R,5R,6S)-5-ethyl-4,6-dihydroxy-3,6-dimethyloxan-2-yl]-3-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-6-hydroxy-5-methyloctan-4-one](/img/structure/B1195376.png)